3-Hydroxy-2-methylphenylboronic acid
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Overview
Description
3-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the third position and a methyl group at the second position
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various chemical synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the successful formation of new carbon-carbon bonds via the SM coupling reaction . This is a crucial process in various chemical synthesis applications .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of this compound also contributes to its efficacy in this reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-hydroxy-2-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high yields, making them suitable for the efficient production of boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .
Scientific Research Applications
3-Hydroxy-2-methylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylphenylboronic acid: Similar in structure but with the hydroxyl and methyl groups swapped.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group.
Uniqueness
3-Hydroxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyl and a methyl group on the phenyl ring allows for unique interactions and applications in various chemical reactions and biological systems .
Properties
IUPAC Name |
(3-hydroxy-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKAKXPNOXDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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